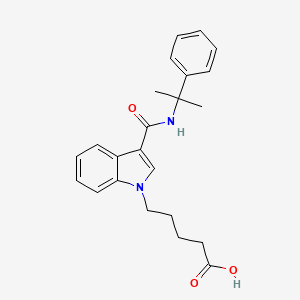
Valproic Acid Acyl-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Valproic acid acyl-D-glucuronide is the major urinary metabolite of valproic acid. Valproic acid is an analog of the natural fatty acid valeric acid. Valproic acid (sodium salt) has long been used as an anticonvulsant to prevent many kinds of seizures. It is an inhibitor of histone deacetylases (HDACs), inhibiting Class I HDACs with an IC50 value of approximately 2 mM. Valproic acid also inhibits glycogen synthase kinase 3 (GSK3) and depletes cellular inositol-1,4,5-trisphosphate (1,4,5-IP3). Because of these actions, valproic acid shows promise in combination therapy for cancer and in treating Alzheimer’s disease. Valproic acid (1 mM) also has pronounced effects on stem cell differentiation and self-renewal.
Scientific Research Applications
1. Role in Biliary Transport and Choleresis
- Choleresis Induction : Valproic Acid Acyl-D-Glucuronide (VPA-G) is implicated in inducing choleresis, the increased secretion and flow of bile. This process is significantly influenced by the presence of transporter proteins like Mrp2. Studies have shown that VPA-G's excretion in bile was correlated with increased bile flow, highlighting its role in biliary transport mechanisms (Wright & Dickinson, 2004).
2. Involvement in Drug Toxicity
- Non-toxic Nature in Hepatocytes : Research has explored the toxicity of VPA-G, particularly its role in hepatotoxicity. It was found that in situ generated VPA-G in rat hepatocytes did not contribute significantly to toxicity, suggesting that glucuronidation of valproic acid is not a major mechanism for its hepatotoxicity (Surendradoss, Chang, & Abbott, 2014).
3. Impact on Glucuronidation Processes
- Age-Related Effects : The formation rates of Valproic Acid Acyl-D-Glucuronide in human liver microsomes were compared across different age groups, revealing no significant differences between younger and elderly individuals. This study emphasizes the consistent glucuronidation activity across ages (Argikar & Remmel, 2009).
4. Reactivity with Plasma Proteins
- Covalent Adduct Formation : VPA-G shows reactivity towards plasma proteins, forming covalent VPA-protein adducts. This reactivity is observed in the plasma of patients undergoing valproic acid therapy, though it appears to have limited immunogenicity (Williams et al., 1992).
5. Pharmacokinetic Modeling
- Modeling Drug Interactions : Pharmacokinetic models incorporating acyl glucuronides, like VPA-G, can predict the impact of various disease states on drug metabolism. This modeling is crucial for understanding the disposition of drugs subject to conjugation, including valproic acid (Liu & Smith, 2006).
6. Interaction with Microtubular Protein
- Inhibition of Tubulin Assembly : VPA-G and its isomers interact with microtubular protein, inhibiting the assembly of microtubules. This interaction suggests both covalent and reversible binding to microtubular proteins, impacting cellular structures (Cannell, Bailey, & Dickinson, 2002).
7. Synthesis for Investigative Studies
- Radioisotope-labeled Synthesis : The synthesis of radioisotope-labeled valproate glucuronide is essential for studying drug interactions and mechanisms through glucuronidation (Naotoshi et al., 2010).
8. Genetic Polymorphisms and Metabolism
- Influence of Genetic Variations : Polymorphisms in genes encoding enzymes involved in valproic acid metabolism, such as UGTs, can significantly affect drug response and metabolism. Understanding these genetic factors is crucial for personalized medicine approaches (Chatzistefanidis, Georgiou, Kyritsis, & Markoula, 2012).
properties
Product Name |
Valproic Acid Acyl-D-Glucuronide |
|---|---|
synonyms |
(2S)-3S,4S,5R- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



